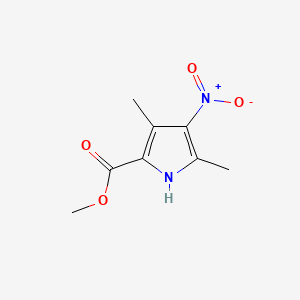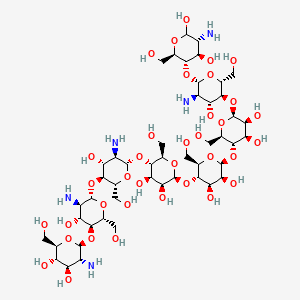
NGA3 N-Glycan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NGA3 N-Glycan, also known as a triantennary N-glycan, is a complex carbohydrate structure found on glycoproteins. It is characterized by its three antennae, which are branches of sugar molecules extending from a core structure. This compound is significant in various biological processes, including cell-cell communication, protein folding, and immune responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NGA3 N-Glycan typically involves enzymatic and chemical methods. One common approach is the enzymatic release of N-glycans from glycoproteins using enzymes such as PNGase F. This is followed by purification steps, including high-performance liquid chromatography (HPLC) and glycosidase digestion to obtain the desired glycan structure .
Industrial Production Methods
In an industrial setting, this compound is often produced from bovine serum fetuin, a glycoprotein rich in complex glycans. The process involves hydrazinolysis to release the oligosaccharides, followed by purification using HPLC and enzymatic treatments to achieve the triantennary structure .
Análisis De Reacciones Químicas
Types of Reactions
NGA3 N-Glycan can undergo various chemical reactions, including:
Oxidation: This reaction can modify the terminal sugar residues, often using reagents like periodate.
Reduction: Reduction reactions can be used to stabilize the glycan structure, typically employing sodium borohydride.
Substitution: Substitution reactions can introduce new functional groups into the glycan structure, often using reagents like acetic anhydride.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride in pyridine.
Major Products
Aplicaciones Científicas De Investigación
NGA3 N-Glycan has a wide range of applications in scientific research:
Chemistry: Used as a standard for glycan analysis and identification.
Biology: Plays a role in studying cell-cell interactions and protein folding.
Medicine: Investigated for its potential in drug delivery systems and as biomarkers for diseases.
Industry: Utilized in the production of therapeutic glycoproteins and in quality control of biopharmaceuticals.
Mecanismo De Acción
The mechanism by which NGA3 N-Glycan exerts its effects involves its interaction with specific receptors and proteins on the cell surface. These interactions can trigger various cellular pathways, including those involved in immune responses and cell signaling. The molecular targets often include lectins and other carbohydrate-binding proteins that recognize the unique structure of this compound .
Comparación Con Compuestos Similares
Similar Compounds
A2 N-Glycan: A biantennary glycan with two branches.
A4 N-Glycan: A tetraantennary glycan with four branches.
Hybrid N-Glycan: Contains both high-mannose and complex branches.
Uniqueness
NGA3 N-Glycan is unique due to its triantennary structure, which provides specific binding properties and biological functions not found in other glycans. This makes it particularly useful in applications requiring precise glycan recognition and interaction.
Propiedades
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H87N5O36/c49-17-24(64)34(10(2-55)75-41(17)74)83-43-21(53)27(67)37(13(5-58)79-43)87-46-32(72)29(69)39(15(7-60)81-46)89-48-33(73)30(70)40(16(8-61)82-48)88-47-31(71)28(68)38(14(6-59)80-47)86-45-20(52)26(66)36(12(4-57)78-45)85-44-19(51)25(65)35(11(3-56)77-44)84-42-18(50)23(63)22(62)9(1-54)76-42/h9-48,54-74H,1-8,49-53H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-,41?,42+,43+,44+,45+,46+,47+,48+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBQNCFOSBIVNI-IZDLGGNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)N)OC8C(OC(C(C8O)N)O)CO)CO)CO)CO)CO)CO)CO)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)N)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)N)O)CO)CO)CO)CO)CO)CO)CO)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H87N5O36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1310.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
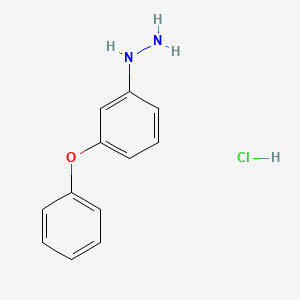
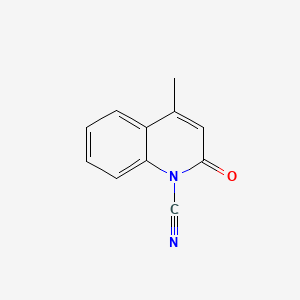
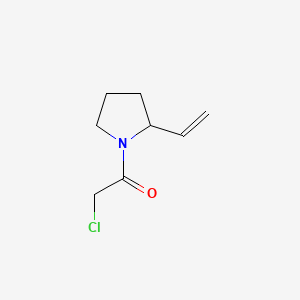
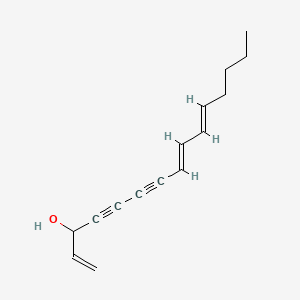
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(6R)-2-methyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B566403.png)
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B566404.png)

![Nicotinamide adenine dinucleotide, [adenine-2,8-3H]](/img/structure/B566407.png)
![6-[(1E,3E,5E,7R)-7-hydroxy-7-[(1R,3S,4R,6R,7R)-7-hydroxy-1,4,6-trimethyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]octa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B566411.png)
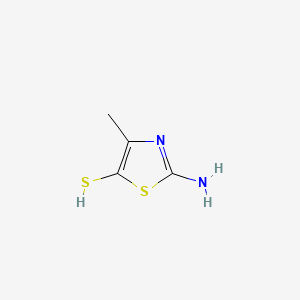
![5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B566418.png)
